4-Methyl-3-(trifluoromethyl)benzylamine
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Overview
Description
4-Methyl-3-(trifluoromethyl)benzylamine is a chemical compound with the empirical formula C9H10F3N . It is a solid substance and is considered a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular weight of 4-Methyl-3-(trifluoromethyl)benzylamine is 189.18 . The SMILES string representation of its structure is Cc1ccc(CN)cc1C(F)(F)F
. This indicates that the molecule consists of a benzene ring substituted with a methyl group, a trifluoromethyl group, and a benzylamine group .
Physical And Chemical Properties Analysis
4-Methyl-3-(trifluoromethyl)benzylamine is a solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 200.1±35.0 °C at 760 mmHg, and a flash point of 80.8±10.6 °C . Its molar refractivity is 44.5±0.3 cm3 .
Scientific Research Applications
Synthesis of Benzamide Derivatives
4-Methyl-3-(trifluoromethyl)benzylamine is utilized in the synthesis of benzamide derivatives . These compounds are significant due to their biological activities, which include anti-inflammatory, analgesic, and antipyretic properties . The trifluoromethyl group in the benzylamine increases the compound’s lipophilicity, potentially enhancing its ability to interact with biological targets.
Preparation of Purine Analogues
This chemical serves as a precursor in the preparation of 6-substituted purines . Purine analogues are a class of compounds with a wide range of pharmacological applications, including antiviral, anticancer, and anti-inflammatory activities. The introduction of the trifluoromethyl group can lead to increased metabolic stability and improved pharmacokinetic properties.
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information suggests avoiding breathing its dust/fume/gas/mist/vapors/spray, and it recommends wearing protective gloves/clothing and eye/face protection .
Future Directions
Mechanism of Action
Target of Action
It is known to be an organic intermediate , which suggests it may interact with various biological targets depending on the specific context of its use.
Biochemical Pathways
As an intermediate, it could be involved in a variety of pathways depending on its application. For example, it has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .
Result of Action
As an intermediate, its effects would likely depend on the specific reactions it is involved in and the context of its use. For instance, it has been reported to be used in the synthesis of antifungal agents for use in agriculture or forestry .
properties
IUPAC Name |
[4-methyl-3-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMGRSWJTRAJIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590707 |
Source
|
Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(trifluoromethyl)benzylamine | |
CAS RN |
771581-64-7 |
Source
|
Record name | 4-Methyl-3-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771581-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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